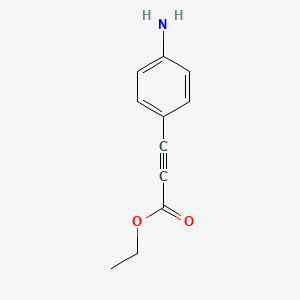

Ethyl (4-aminophenyl)propiolate

Description

Significance of the Aminophenyl Moiety in Chemical Synthesis and Research

The aminophenyl group, a substituted aniline (B41778), is a cornerstone in the synthesis of numerous organic molecules. The amino group is a versatile functional handle, capable of undergoing a wide array of chemical transformations. It can act as a nucleophile in substitution and addition reactions, and it can be readily acylated, alkylated, and diazotized. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the amino group acting as a powerful activating and ortho-, para-directing group.

This versatility has led to the incorporation of the aminophenyl moiety into a vast number of compounds with significant applications. For instance, the 2-(2′-aminophenyl)benzothiazole core is a key component in fluorescent materials and has applications in sensing, light-emitting devices, and medicinal chemistry. nih.gov Similarly, the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone structure is a vital component of many cardioactive drugs. researchgate.net The aminophenyl group is also a common feature in antitubercular agents and anti-ulcer compounds. researchgate.net

Role of Propiolate Esters as Versatile Synthetic Scaffolds

Propiolate esters, such as ethyl propiolate, are highly valuable and versatile building blocks in organic synthesis. chemicalbook.comwikipedia.org Their reactivity is dominated by the electron-deficient carbon-carbon triple bond, which makes them excellent Michael acceptors and dienophiles in cycloaddition reactions. chemicalbook.com This reactivity allows for the construction of a wide variety of cyclic and heterocyclic systems. chemicalbook.com

Ethyl propiolate itself is a colorless liquid that serves as a precursor in the synthesis of pyrazoles, which exhibit a range of biological activities including anti-inflammatory, antifungal, and anticancer properties. chemicalbook.com The synthesis of ethyl propiolate can be achieved through the esterification of propiolic acid with ethanol (B145695). chemicalbook.comontosight.ai The versatility of propiolate esters extends to their use in the generation of stereochemical and skeletal diversity in complex molecules. nih.gov

Conceptual Integration of Aminophenyl and Propiolate Functionalities

The combination of the aminophenyl and propiolate functionalities within a single molecule, as in ethyl (4-aminophenyl)propiolate, creates a powerful and versatile synthetic intermediate. The nucleophilic amino group and the electrophilic alkyne can react intramolecularly or with external reagents in a controlled manner, leading to the formation of diverse and complex molecular architectures. This integration allows for the development of novel synthetic methodologies and the construction of libraries of compounds for various applications, including drug discovery and materials science. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing propiolate ester on the same aromatic ring also influences the electronic properties of the molecule, which can be exploited in the design of functional materials.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 35283-10-4 | C11H11NO2 | 189.21 |

| Ethyl 3-(4-aminophenyl)propanoate | 7116-44-1 | C11H15NO2 | 193.24 nih.gov |

| Ethyl (4-aminophenyl)acetate | 5438-70-0 | C10H13NO2 | 179.22 sigmaaldrich.com |

| Ethyl N-(4-aminophenyl)carbamate | 57399-97-0 | C9H12N2O2 | 180.20 nih.gov |

| Ethyl 4-formamidobenzoate | 5422-63-9 | C10H11NO3 | 193.20 nih.gov |

| Ethyl p-aminobenzoate | 94-09-7 | C9H11NO2 | 165.19 |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl 3-(4-aminophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,12H2,1H3 |

InChI Key |

URTXZUZXDRRAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for Ethyl (4-aminophenyl)propiolate

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, the analysis begins by disconnecting the molecule at key functional groups to identify simpler, commercially available starting materials.

A primary disconnection can be made at the ester linkage, suggesting ethyl propiolate and 4-aminophenol (B1666318) as potential precursors. However, a more common and practical approach involves disconnecting the carbon-nitrogen bond of the amino group. This leads to a precursor like ethyl (4-nitrophenyl)propiolate, which can then be reduced to the desired amino compound. This strategy is often preferred because the nitro group is a strong electron-withdrawing group, which can facilitate certain reactions, and its reduction to an amine is a well-established transformation.

Further disconnection of ethyl (4-nitrophenyl)propiolate at the propiolate ester linkage suggests 4-nitrophenylacetylene and ethyl chloroformate as starting materials. Alternatively, one could envision a Sonogashira coupling between a protected 4-iodoaniline (B139537) and a terminal alkyne, followed by deprotection and esterification. The choice of the specific synthetic route often depends on factors like the availability of starting materials, reaction efficiency, and scalability.

Approaches to Propiolate Ester Formation

The formation of the propiolate ester is a critical step in the synthesis of the target molecule. Several methods can be employed to construct this functional group.

Esterification of Propiolic Acid Derivatives

One of the most direct methods for forming ethyl propiolate is the Fischer esterification of propiolic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. google.comresearchgate.net This reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

| Reactants | Catalyst | Conditions | Product | Reference |

| Propiolic acid, Ethanol | Sulfuric acid | Reflux | Ethyl propiolate | google.com |

| Carboxylic acid, Alcohol | N,N′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP) | Neutral, mild | Ester | nih.gov |

This table showcases common esterification methods applicable to the synthesis of propiolate esters.

Steglich esterification offers a milder alternative, using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This method is particularly useful for substrates that are sensitive to acidic conditions. nih.gov

Dehydrohalogenation Routes to Alkynes

An alternative approach to forming the alkyne functionality is through dehydrohalogenation of a dihaloalkane or a vinyl halide. For instance, starting from a suitable dihalogenated propionate (B1217596) derivative, treatment with a strong base can eliminate two molecules of hydrogen halide to form the triple bond of the propiolate. The choice of base and reaction conditions is crucial to avoid side reactions.

Catalyst-Mediated Propiolate Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve efficient and selective transformations. In the context of propiolate synthesis, catalyst-mediated approaches can offer significant advantages. For example, a patent describes a one-step synthesis of ethyl propiolate from propargyl alcohol and ethanol using calcium hypochlorite (B82951) and acetic acid in dichloromethane. google.com This method proceeds under mild, room temperature conditions. google.com

Another catalytic approach involves the use of ionic liquids as catalysts for the esterification of propionic acid with methanol (B129727) to form methyl propionate. google.com While this example doesn't directly produce ethyl propiolate, the principle could be adapted for its synthesis.

Approaches to the 4-Aminophenyl Moiety Introduction

The introduction of the 4-aminophenyl group is typically achieved by first incorporating a precursor group, such as a nitro group, which is then converted to the desired amine.

Reduction of 4-Nitrophenyl Precursors

The reduction of a 4-nitrophenyl group to a 4-aminophenyl group is a fundamental and widely used transformation in organic synthesis. researchgate.netmdpi.comorgsyn.orgpurdue.edu This method is advantageous because the nitro group is readily introduced onto an aromatic ring via electrophilic nitration.

Several reducing agents can be employed for this conversion. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. prepchem.comgoogle.com For example, ethyl 2-(4-nitrophenyl)propionate can be hydrogenated in ethanol with a palladium black catalyst to yield ethyl 2-(4-aminophenyl)propionate. prepchem.com

| Nitro Compound | Reducing System | Conditions | Product | Reference |

| Ethyl 4-nitrobenzoate | Indium, Ammonium (B1175870) chloride, Ethanol/Water | Reflux | Ethyl 4-aminobenzoate | orgsyn.org |

| 4-Nitrobenzoic acid | Pd/C, Hydrogen | 80-100 °C | 4-Aminobenzoic acid ethyl ester | google.com |

| 3-(3-nitrophenyl)propanoic acid | Stannous chloride, Ethanol | - | Ethyl 3-(3-aminophenyl)propanoate (B2654546) | nih.gov |

| 4-Nitrophenol | Copper Nanoparticles, NaBH4 | - | 4-Aminophenol | longdom.org |

This table presents various methods for the reduction of nitrophenyl precursors to their corresponding aminophenyl derivatives.

The choice of the reducing agent and conditions often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Direct Amination Strategies

Direct amination strategies aim to introduce the amino group directly onto the aromatic ring in a late-stage functionalization, which can be an efficient alternative to classical methods that carry the nitrogen functionality through multiple steps (e.g., reduction of a nitro group).

One potential approach is the direct C-H amination of an ethyl phenylpropiolate precursor. This advanced method involves the activation of a C-H bond on the phenyl ring and its subsequent coupling with an amine source. nih.gov Organocatalysis, particularly using photoredox catalysts like acridinium (B8443388) salts, has emerged as a powerful tool for such transformations. nih.gov This method can facilitate the construction of C-N bonds using various primary amines under aerobic conditions. nih.gov The reaction proceeds through a reactive amine cation radical intermediate, which can then functionalize electron-rich aromatic systems. nih.gov

Another sophisticated strategy involves the amination of organoboron compounds. scispace.comnih.gov In this scenario, a precursor such as ethyl (4-(pinacolboranyl)phenyl)propiolate would be synthesized first. The subsequent direct amination of this boronic acid pinacol (B44631) ester can be achieved using reagents like lithiated methoxyamine. scispace.comnih.gov This transformation is notable for its stereospecificity (though not relevant for this achiral product) and proceeds without the need for pre-activating the stable boronate ester. scispace.comnih.gov The mechanism generally involves the formation of a tetravalent boron "ate" complex, followed by a 1,2-metallate rearrangement to form the C-N bond. nih.gov

These direct amination methods represent modern, often milder, alternatives to traditional multi-step sequences, potentially improving atom economy and reducing waste.

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis: A linear synthesis builds the target molecule sequentially, with each step modifying the product of the previous one. pediaa.com A hypothetical linear route to this compound might start with a simple, commercially available substituted benzene, such as 4-nitrobromobenzene.

Step 1 (Sonogashira Coupling): The 4-nitrobromobenzene would first undergo a Sonogashira coupling reaction with ethyl propiolate. This palladium- and copper-catalyzed reaction would form the carbon-carbon triple bond, yielding ethyl (4-nitrophenyl)propiolate.

Step 2 (Reduction): The nitro group of the resulting intermediate would then be reduced to an amine. This is a standard transformation, often accomplished using reagents like tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or other reducing agents to afford the final product, this compound.

For this compound, a convergent strategy would involve preparing two key intermediates:

Fragment A: An activated p-aminophenol derivative, such as 4-iodianiline or 4-aminophenylboronic acid.

Fragment B: Ethyl propiolate.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | The molecule is assembled in a stepwise, sequential manner from a single starting material. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low for multi-step processes. pediaa.comuniurb.it |

| Convergent | Key fragments are synthesized independently and then combined to form the final product. fiveable.menumberanalytics.com | Higher overall efficiency and yield. chemistnotes.com Greater flexibility for creating analogues. numberanalytics.com | May require more complex planning to ensure fragment compatibility. |

Optimization of Reaction Conditions and Yields in Synthetic Routes

To maximize the efficiency of any synthetic route, careful optimization of reaction parameters is crucial. For the synthesis of this compound, the Sonogashira coupling is a critical step where optimization of solvent and catalyst can lead to significant improvements in yield and reaction time.

The choice of solvent in the Sonogashira cross-coupling reaction profoundly influences reaction rates, yields, and catalyst stability. lucp.net The solvent must effectively dissolve a diverse range of components, including the aryl halide, the alkyne, the palladium complex, the copper co-catalyst, and the base. lucp.net

The polarity of the solvent is a key factor. A range of solvents from polar aprotic (like DMF, NMP) to nonpolar (like toluene) and polar protic (like ethanol) have been studied. lucp.netnih.gov

Polar Aprotic Solvents: Dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are commonly used and often facilitate high yields, particularly for less reactive aryl bromides, sometimes requiring elevated temperatures. wikipedia.orgresearchgate.net However, in some systems, coordinating solvents like DMF can slow the reaction by displacing essential ligands from the palladium catalyst. lucp.net

Amine Solvents/Co-solvents: Amines such as triethylamine (B128534) (TEA) or diethylamine (B46881) are frequently used as both the base and the solvent (or co-solvent). wikipedia.org This is often a convenient and effective setup, especially for reactive aryl iodides which can react at room temperature. wikipedia.orgresearchgate.net

Nonpolar Solvents: Toluene is another effective solvent, and in some cases, has been shown to provide better yields than DMF, particularly in copper-free Sonogashira protocols. lucp.net

Protic Solvents: While less common, reactions in solvents like ethanol or even water have been developed as part of a push towards greener chemistry. nih.govwikipedia.org The reaction kinetics in protic solvents can differ significantly from those in aprotic media. nih.gov

The following table summarizes the general effects of different solvent types on the Sonogashira coupling, a key reaction in the synthesis.

| Solvent Type | Examples | General Observations on Synthetic Efficiency |

| Polar Aprotic | DMF, NMP, Acetonitrile (B52724) | Often good for dissolving reactants; can lead to high yields but may inhibit the catalyst in some cases. lucp.netacs.org |

| Nonpolar | Toluene, Dioxane | Effective for many systems; can be advantageous in copper-free protocols. lucp.netresearchgate.net |

| Amine | Triethylamine, Diethylamine | Often used as both solvent and base, providing mild and effective conditions. wikipedia.orgresearchgate.net |

| Polar Protic | Ethanol, Water | Increasingly used for greener processes; reaction mechanism and kinetics can be altered. nih.govwikipedia.org |

The catalyst system in the Sonogashira coupling typically consists of a palladium source and, in the classical version, a copper(I) co-catalyst. The choice of palladium catalyst, including the ligands attached to it, is critical for achieving high efficiency and broad substrate scope.

Palladium Catalyst: The palladium catalyst is at the heart of the C-C bond formation.

Common Pre-catalysts: Standard catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice often depends on the reactivity of the aryl halide, with aryl iodides being the most reactive, followed by bromides, and then chlorides. wikipedia.org

Ligand Design: The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of cross-coupling reactions. For aryl amination (a potential alternative step), sterically demanding biarylphosphine ligands (e.g., GPhos) have been designed to improve catalyst stability and activity, allowing reactions to proceed even at room temperature. researchgate.netmit.edu Similar principles apply to ligands for Sonogashira couplings, where the ligand influences both the stability and the reactivity of the catalytic species.

Copper(I) Co-catalyst:

Role: The copper(I) salt, typically copper(I) iodide (CuI), is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. acs.org

Optimization: The amount of CuI can be optimized; typically, 5-10 mol% is used. researchgate.net In some cases, particularly for sensitive substrates where homocoupling of the alkyne (Glaser coupling) is a problem, copper-free Sonogashira conditions have been developed. These protocols often require more specialized palladium catalysts or different reaction conditions. wikipedia.org

The table below provides an overview of catalyst components evaluated for Sonogashira coupling reactions.

| Catalyst Component | Examples | Role in Reaction |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The primary catalyst that facilitates the oxidative addition and reductive elimination steps. lucp.netwikipedia.org |

| Phosphine Ligands | PPh₃, AsPh₃, Biarylphosphines (e.g., GPhos) | Stabilizes the palladium center and modulates its reactivity and stability. lucp.netresearchgate.net |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne to facilitate transmetalation. researchgate.netacs.org |

| Base | Triethylamine, Diisopropylamine, K₂CO₃ | Neutralizes the hydrogen halide byproduct formed during the reaction. wikipedia.orgacs.org |

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Propiolate Triple Bond

The triple bond in Ethyl (4-aminophenyl)propiolate is electron-deficient due to the conjugating effect of the ethyl ester group. This polarization renders the β-carbon (the carbon atom further from the ester) electrophilic and prone to attack by nucleophiles. The presence of the 4-aminophenyl group, an electron-donating substituent, can modulate this reactivity by slightly decreasing the electrophilicity of the alkyne compared to simple alkyl or phenyl propiolates.

One of the most important reactions of activated alkynes is the conjugate addition, also known as the Michael addition. nih.govresearchgate.net In this process, a nucleophile adds to the β-carbon of the propiolate system. nih.gov This type of reaction is highly efficient for forming new carbon-heteroatom bonds and is widely used in organic and medicinal chemistry. nih.govresearchgate.net

Thiols and their corresponding thiolate anions are excellent nucleophiles for conjugate addition to activated alkynes like ethyl propiolate. nih.govacsgcipr.org The reaction, often referred to as a thiol-yne reaction, is typically rapid and proceeds with high yield, sometimes even without a catalyst. acsgcipr.org The addition of a thiol to this compound would result in the formation of an enoate, specifically an ethyl 3-(alkylthio)-3-(4-aminophenyl)acrylate. The reaction mechanism generally proceeds through a nucleophilic attack on the β-carbon, followed by protonation. richmond.edu The stereochemistry of the resulting double bond (E or Z isomer) can often be controlled by the reaction conditions, such as temperature and the choice of catalyst. richmond.edu

Table 1: Thiol Addition to this compound

| Nucleophile | Catalyst | Product |

|---|---|---|

| Aliphatic/Aromatic Thiol | Base (e.g., Triethylamine (B128534), KOt-Bu) or Organocatalyst | Ethyl 3-(organothio)-3-(4-aminophenyl)acrylate |

This table presents a generalized reaction. Specific yields and stereoselectivity would depend on detailed experimental conditions.

Similar to thiols, primary and secondary amines can act as nucleophiles in conjugate addition reactions with this compound. nih.govresearchgate.net This hydroamination reaction is an atom-economical way to form C-N bonds, yielding β-amino acrylates (enamines). researchgate.net The reaction involves the addition of the amine's nitrogen atom to the β-carbon of the alkyne. These reactions are foundational in the synthesis of many nitrogen-containing compounds. researchgate.net

Table 2: Amine Addition to this compound

| Nucleophile | Catalyst | Product |

|---|---|---|

| Primary/Secondary Amine | Often catalyst-free, or may use a weak acid/base | Ethyl 3-amino-3-(4-aminophenyl)acrylate derivative |

This table presents a generalized reaction. The intramolecular reaction of the compound's own amino group with its alkyne is also a possibility under certain conditions, leading to cyclization.

Alcohols are generally weaker nucleophiles than thiols or amines, but they can also add across the activated triple bond of propiolates, particularly under basic conditions to form the more nucleophilic alkoxide. nih.govrichmond.edu This reaction produces 3-alkoxy-acrylates. For this compound, this would yield an ethyl 3-alkoxy-3-(4-aminophenyl)acrylate.

Table 3: Alcohol Addition to this compound

| Nucleophile | Catalyst | Product |

|---|---|---|

| Alcohol (ROH) | Strong Base (e.g., NaH, KOt-Bu) | Ethyl 3-alkoxy-3-(4-aminophenyl)acrylate |

This table presents a generalized reaction. The reaction typically requires activation of the alcohol to its alkoxide form.

The alkyne functionality of this compound can participate in pericyclic reactions, most notably cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the alkyne) to form a six-membered ring. organic-chemistry.orgyoutube.commasterorganicchemistry.com Alkynes with electron-withdrawing groups, such as the ester in the propiolate, are effective dienophiles. organic-chemistry.orgmasterorganicchemistry.com However, the electron-donating 4-aminophenyl group on this compound reduces the alkyne's electrophilicity, making it a less reactive dienophile compared to ethyl propiolate itself. The reaction with an electron-rich diene would likely require thermal conditions or Lewis acid catalysis to proceed efficiently. richmond.edu

Click chemistry refers to a class of highly reliable, selective, and high-yield reactions. lumiprobe.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). lumiprobe.com The terminal alkyne in this compound is an ideal substrate for this reaction. It can react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole ring. lumiprobe.com This reaction is exceptionally versatile and is not sensitive to the electronic nature of the substituents on the alkyne, meaning the 4-aminophenyl group would not hinder the reaction. lumiprobe.com This makes the compound a useful building block for creating complex molecules via click chemistry, for applications in bioconjugation and materials science. nih.govnih.gov

Conjugate Addition Reactions of the Alkyne

Reactivity of the Amino Group

The aromatic amino group (-NH₂) in this compound imparts nucleophilic character and basicity to the molecule. It can undergo a variety of reactions typical for anilines, provided the reaction conditions are mild enough to not affect the propiolate group. Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

Care must be taken during these transformations, as the reactive propiolate ester could potentially react under harsh acidic or basic conditions.

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester group of the title compound can be readily transformed via hydrolysis or transesterification.

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is protonated by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is used. masterorganicchemistry.com The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the neutral carboxylic acid. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.gov For this compound, this would involve reacting it with a different alcohol (R'-OH) to replace the ethyl group with the new alkyl group (R'). This reaction is also typically catalyzed by an acid or a base. Catalytic systems, such as those employing oxotitanium acetylacetonate, have been developed for the chemoselective transesterification of ethyl esters. nih.gov

Applications in Advanced Organic Synthesis

Ethyl (4-aminophenyl)propiolate as a Building Block for Complex Molecules

The utility of this compound as a foundational unit in organic synthesis stems from the distinct reactivity of its constituent parts. wikipedia.org The propiolate fragment, characterized by an electron-deficient carbon-carbon triple bond, is highly susceptible to nucleophilic attacks and participates readily in cycloaddition reactions. chemicalbook.com This electrophilic nature is key to many of its applications. wikipedia.org

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows for its use in intricate, one-pot reaction sequences to generate complex bicyclic systems. richmond.edu The general reactivity of ethyl propiolate with nucleophiles like thiols and amines is well-documented, often proceeding through conjugate addition. richmond.eduresearchgate.net These reactions can be controlled to achieve specific stereochemical outcomes. richmond.edu For instance, the addition of thiols to ethyl propiolate can be catalyzed by amines or bases to selectively produce Z-enoates. richmond.edu

Furthermore, the terminal alkyne is a prime substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira cross-coupling. wikipedia.orglibretexts.org This palladium-catalyzed reaction enables the coupling of the alkyne with aryl or vinyl halides, significantly expanding the molecular complexity. wikipedia.org The ability to perform these reactions under mild conditions makes this building block suitable for the synthesis of elaborate molecules. wikipedia.org The aminophenyl group can also be modified, or it can direct the regioselectivity of certain reactions, further enhancing the compound's synthetic potential.

Synthesis of Heterocyclic Systems Utilizing the Compound

The construction of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound provides a reactive scaffold for creating various ring systems. The interplay between the amino group and the propiolate moiety is often harnessed to build these cyclic structures.

Indole (B1671886) Derivatives

While direct synthesis of indoles from this compound is a specific pathway, the general principles of indole synthesis can be applied. The reactivity of the propiolate ester is central to forming the indole core. For example, transition metal-catalyzed cyclization of alkynes is a known strategy for heterocycle synthesis. The amino group on the phenyl ring can act as an internal nucleophile, attacking the alkyne after its activation by a catalyst. This intramolecular cyclization is a common method for forming nitrogen-containing heterocycles.

Thiadiazole Derivatives

Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are synthesized from precursors containing a carbon-sulfur and a nitrogen-nitrogen bond. A common synthetic route involves the cyclodehydration of a carboxylic acid derivative with thiosemicarbazide (B42300). The ethyl propiolate end of the molecule can be hydrolyzed to the corresponding propiolic acid, which can then be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form a 5-substituted-1,3,4-thiadiazol-2-amine derivative. The aminophenyl group would remain as a substituent on the newly formed heterocyclic ring.

Benzothiazole (B30560) Derivatives

The synthesis of 2-(4-aminophenyl)benzothiazole derivatives often involves the condensation of 4-aminobenzoic acid with 2-aminothiophenol. By analogy, the propiolate group of this compound can be envisioned as a synthon for the carboxylic acid group required for this cyclization. The reaction would proceed by forming an amide linkage between the 4-aminophenyl group and 2-aminothiophenol, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring system. The resulting molecule would bear the propiolate-derived side chain.

Carbapenem (B1253116)/Carbacephem Scaffolds

The synthesis of carbapenem and carbacephem frameworks, which are core structures of many β-lactam antibiotics, is a complex endeavor. The construction of these fused ring systems often relies on building blocks that can undergo intramolecular ring-closing reactions. The reactivity of ethyl propiolate, particularly its ability to react with primary amines to form cis-fused bicyclic γ-lactams, showcases its potential in this area. researchgate.net This type of cyclization, where the amine attacks the ester after an initial reaction with the alkyne, is a key step in building the bicyclic core of these antibiotic scaffolds.

Development of Hybrid Molecules Incorporating Aminophenyl and Propiolate-derived Structures

The concept of hybrid molecules involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or multiple biological activities. This compound is an ideal starting point for such endeavors due to its inherent dual functionality. The aminophenyl portion can be part of a structure known for a specific activity, while the propiolate end can be elaborated into a different bioactive moiety.

For instance, the 2-(4-aminophenyl)benzothiazole structure is known for its photosensitizing and antitumor properties. By starting with this compound, one could synthesize a benzothiazole and then further react the propiolate side chain. This could involve cycloaddition reactions to attach another heterocyclic ring system, leading to a novel hybrid molecule. chemicalbook.com The propiolate's electrophilic alkyne is a versatile handle for introducing diverse functionalities through click chemistry or Michael additions, allowing for the systematic development of new chemical entities with tailored properties. researchgate.net

Contributions to Methodology Development in Organic Chemistry

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic propiolate moiety, has rendered it a valuable building block in the development of novel synthetic methodologies. Its contributions primarily lie in the realms of multicomponent reactions and the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

The propiolate functional group in this compound is a highly reactive Michael acceptor and a dienophile. This reactivity has been exploited in the development of cascade and multicomponent reactions. For instance, the reaction of propiolates with various nucleophiles, including amines and thiols, is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a single step with high atom economy. researchgate.net While specific studies on this compound are not extensively documented in this exact context, the general reactivity of ethyl propiolate serves as a well-established precedent. It readily participates in Aza-Michael and Thia-Michael additions, which are fundamental steps in many synthetic transformations. researchgate.net

Furthermore, the presence of the 4-aminophenyl group opens avenues for sequential functionalization. The amino group can act as an internal nucleophile or be transformed into other functional groups, such as a diazonium salt, which can then participate in a variety of coupling reactions. This dual reactivity allows for the design of novel reaction cascades where an initial intermolecular reaction at the propiolate is followed by an intramolecular cyclization involving the amino group or its derivative.

A significant area where this compound has shown potential is in the synthesis of heterocyclic compounds. Propiolates are well-known precursors for the synthesis of various heterocycles, including pyrazoles, through dipolar cycloaddition reactions. chemicalbook.com The general principle involves the reaction of ethyl propiolate with dipolar species like diazo compounds or nitrile imines. chemicalbook.com The resulting pyrazole (B372694) derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. chemicalbook.com

Moreover, the reaction of heterocyclic ketene (B1206846) aminals with ethyl propiolate has been investigated, leading to the formation of fused heterocyclic systems through an ene-type reaction mechanism. rsc.org This methodology provides a route to complex nitrogen-containing polycyclic structures. Although these studies may not have used the 4-amino substituted version specifically, the underlying reactivity of the ethyl propiolate core is the key contributor to the methodological advancement.

The development of multicomponent reactions (MCRs) represents a major advance in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a one-pot fashion. cornell.edunih.gov While direct examples featuring this compound in prominent named MCRs are not readily found in the literature, its structure is ideally suited for such transformations. The amino and propiolate functionalities can participate in sequential or concerted reaction pathways with other reactants, leading to the formation of highly functionalized products.

For instance, in a hypothetical MCR, the amino group could react with an aldehyde to form an imine, which then undergoes an intramolecular or intermolecular reaction involving the propiolate ester. This type of reactivity is the foundation of many powerful synthetic methods. The potential for this compound to serve as a linchpin in novel MCRs for the synthesis of druglike molecules remains an area of active interest.

To summarize the key methodological contributions, the following table outlines the potential reaction types where this compound can serve as a key building block, based on the established reactivity of its constituent functional groups.

| Reaction Type | Role of this compound | Potential Products |

| Michael Addition | Electrophilic acceptor | β-amino or β-thio acrylates |

| Cycloaddition | Dienophile or Dipolarophile | Substituted cyclohexadienes, pyrazoles, etc. |

| Multicomponent Reactions | Bifunctional building block | Highly substituted heterocyclic compounds |

| Cascade Reactions | Initiator of sequential transformations | Fused polycyclic systems |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like ethyl (4-aminophenyl)propiolate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecular framework, confirm functional groups, and establish the connectivity between different parts of the molecule. While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its expected NMR characteristics can be reliably predicted based on established principles and data from analogous structures.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group, the aromatic ring protons, and the amine protons are expected.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) typically presents as a quartet and a triplet. The methylene (B1212753) (-CH₂) protons are adjacent to three methyl protons, resulting in a quartet. The methyl (-CH₃) protons are adjacent to two methylene protons, leading to a triplet. The chemical shift of the methylene quartet is influenced by the adjacent electron-withdrawing oxygen atom of the ester group, causing it to appear downfield.

Aromatic Protons: The 4-substituted (para) phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, assuming strong coupling. The protons ortho to the amino group (H-b) are expected to be shifted upfield compared to those ortho to the electron-withdrawing propiolate group (H-a).

Amine Protons: The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature.

The following table outlines the predicted ¹H NMR chemical shifts and coupling patterns for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂ | ~4.2 | Quartet | ~7.1 |

| Aromatic H (ortho to -C≡C) | ~7.3-7.5 | Doublet | ~8.8 |

| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | Doublet | ~8.8 |

| Amine -NH₂ | Variable (e.g., ~4.0) | Broad Singlet | N/A |

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically distinct carbon environments in the molecule. For this compound, nine unique carbon signals are anticipated, as the two pairs of aromatic carbons are chemically equivalent due to symmetry.

The key features include:

Alkyne Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne group.

Aromatic Carbons: Four signals for the sp²-hybridized carbons of the phenyl ring. The carbon attached to the amino group (C-d) will be shifted upfield, while the one attached to the propiolate group (C-a) will be downfield.

Ester Carbons: Signals for the carbonyl carbon (C=O), the methylene carbon (-OCH₂), and the methyl carbon (-CH₃) are expected at characteristic positions. The carbonyl carbon is typically found at the most downfield region of the spectrum.

The table below details the predicted chemical shifts for the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~14 |

| Ethyl -OC H₂ | ~62 |

| Alkyne -C ≡C-CO | ~80-85 |

| Alkyne -C≡C -CO | ~85-90 |

| Aromatic C (ortho to -NH₂) | ~114 |

| Aromatic C (ipso, attached to -C≡C) | ~110-115 |

| Aromatic C (ortho to -C≡C) | ~134 |

| Aromatic C (ipso, attached to -NH₂) | ~148-150 |

| Ester C =O | ~154 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, it would show a cross-peak between the ethyl group's methylene quartet and methyl triplet, confirming their connectivity. It would also show a correlation between the two sets of aromatic protons, confirming their ortho relationship on the phenyl ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the aromatic proton signal at ~6.6-6.8 ppm would show a cross-peak to the carbon signal at ~114 ppm. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.educore.ac.uk Key HMBC correlations for confirming the structure would include:

A correlation from the ethyl -CH₂ protons to the ester carbonyl carbon.

Correlations from the aromatic protons to the alkyne carbons, linking the phenyl ring to the propiolate moiety.

A correlation from the aromatic protons ortho to the amino group to the carbon bearing the amino group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₁NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Exact Mass [M] | 189.07898 |

| Calculated m/z for [M+H]⁺ | 190.08626 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules, making it ideal for analyzing this compound. youtube.com The presence of the basic amino group makes the molecule susceptible to protonation. Therefore, in positive-ion mode ESI-MS, the compound is expected to readily form a protonated molecular ion, [M+H]⁺. rsc.org This technique typically results in minimal fragmentation, providing a clear signal for the molecular ion, which confirms the molecular weight of the analyte. youtube.com Further structural analysis can be achieved by subjecting the [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, which generates a characteristic fragmentation pattern that can be used for structural elucidation. oxinst.com

Infrared (IR) Spectroscopy for Functional Group Identification

In the case of this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct functional groups. The presence of the alkyne (C≡C) bond would result in a sharp, and typically weak, absorption band in the region of 2100-2260 cm⁻¹. The carbonyl group (C=O) of the ester functionality would produce a strong, sharp absorption peak between 1715 and 1735 cm⁻¹. Furthermore, the C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ range. The aromatic ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Finally, the primary amine (-NH₂) group would be identified by a pair of medium intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations.

A study on the related compound, ethyl propiolate, which lacks the aminophenyl group, showed characteristic bands that help in assigning the spectrum of the title compound. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium |

| C-H (Aromatic) | Stretch | >3000 | Variable |

| C≡C (Alkyne) | Stretch | 2100-2260 | Weak to Medium, Sharp |

| C=O (Ester) | Stretch | 1715-1735 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

For this compound, the presence of the aromatic ring and the propiolate group creates a conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions. The aminophenyl group, being an electron-donating group, will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aromatic esters. Research on ethyl 4-aminobenzoate, a structurally similar compound without the alkyne group, has shown absorption maxima that can be used as a reference. nist.gov Theoretical studies on related aromatic compounds also aid in the interpretation of their electronic spectra. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π→π | ~280 - 320 | Ethanol (B145695) |

| π→π | ~220 - 250 | Ethanol |

X-Ray Diffraction (XRD) for Single Crystal Structure Determination

To date, a single crystal structure of this compound has not been reported in publicly available literature. However, the analysis of related structures provides insight into the expected molecular geometry. For instance, the crystal structure of other aromatic esters and compounds with phenyl and propiolate moieties would suggest a planar conformation for the phenyl ring and the ester group, with specific bond lengths and angles for the alkyne functionality. The amino group would also influence the crystal packing through hydrogen bonding interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column, allowing for its separation from more polar impurities. The retention time would be a key parameter for its identification. While specific HPLC methods for this compound are not detailed in the literature, methods for related aromatic compounds are well-established. mdpi.com

Table 3: Representative HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically <2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more efficient way to assess its purity and quantify any trace impurities. The principles of separation are the same as in HPLC, but the operating pressures are much higher. Commercial suppliers of this compound often provide UPLC data to certify the purity of their products.

Table 4: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.5 mL/min |

| Detection | UV-PDA or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of ethyl (4-aminophenyl)propiolate would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net

Such a study would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. For the related compound, ethyl propiolate, DFT calculations have identified four possible conformers, with the two lowest energy forms having a cis configuration of the carboxylic moiety. uc.pt It is expected that the presence of the 4-aminophenyl group would influence the rotational barrier and the relative energies of the conformers of this compound.

The electronic structure analysis would provide key insights into the molecule's reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information helps in identifying the electrophilic and nucleophilic sites within the molecule. The 4-aminophenyl group, being an electron-donating group, would be expected to increase the electron density on the aromatic ring and potentially influence the electronic character of the propiolate triple bond.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich 4-aminophenyl ring, while the LUMO would likely be distributed over the electron-deficient propiolate ester moiety. The precise energies and distributions would be determined by DFT calculations.

| Parameter | Significance | Expected Influence of 4-Aminophenyl Group |

| HOMO Energy | Indicates electron-donating ability. Higher energy means more nucleophilic. | Increased energy compared to unsubstituted ethyl propiolate. |

| LUMO Energy | Indicates electron-accepting ability. Lower energy means more electrophilic. | Minor change, but potentially influenced by conjugation. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. Smaller gap suggests higher reactivity. | Decreased gap, suggesting increased reactivity. |

This table presents expected trends based on general chemical principles, as specific calculated values for this compound are not available.

Molecular Dynamics (MD) Simulations related to Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While no specific MD simulations for this compound have been reported, this technique could be employed to understand its behavior in different environments, such as in solution or interacting with biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes can be made. For ethyl propiolate, DFT calculations have been successfully used to assign the characteristic vibrational bands of its different conformers. uc.pt

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions are valuable for confirming the structure of a synthesized compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the addition of a nucleophile to the triple bond is a common reaction for propiolates.

Computational methods can be used to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For the reaction of aniline (B41778) with ethyl propiolate, a related system, computational studies have been used to elucidate the reaction mechanism. researchgate.net A similar approach for this compound would provide valuable insights into its reactivity profile.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways for Functionalization

The dual reactivity of ethyl (4-aminophenyl)propiolate, possessing both an electrophilic alkyne and a nucleophilic/directing amino group, offers a rich landscape for exploring novel functionalization pathways. Future research will likely focus on leveraging this duality to create molecular complexity in a controlled and efficient manner.

The propiolate fragment is highly susceptible to a variety of transformations. A primary area for exploration is transition-metal-catalyzed reactions. While the Sonogashira coupling is a standard method for forming aryl alkynes, its principles can be extended to further functionalize the alkyne in this compound. nih.gov Beyond simple coupling, cycloaddition reactions represent a powerful tool for building heterocyclic scaffolds. The [3+2] cycloaddition of the alkyne with organic azides to form 1,2,3-triazoles, a reaction central to "click" chemistry, is a prominent example. acs.orgacs.org Research could explore using various substituted azides to generate a library of novel triazole-containing compounds derived from this compound. Similarly, [4+2] cycloadditions (Diels-Alder reactions) and other pericyclic reactions could be investigated to construct diverse carbocyclic and heterocyclic systems. researchgate.netwikipedia.org

The amino group on the phenyl ring also presents numerous opportunities for functionalization. It can undergo standard transformations such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of substituents. These modifications can tune the electronic properties of the entire molecule, thereby influencing the reactivity of the alkyne. Furthermore, the amino group can act as an internal nucleophile. Research could investigate intramolecular cyclization reactions, where the amine attacks the propiolate ester, potentially triggered by a catalyst or specific reaction conditions, to form nitrogen-containing heterocycles. The hydroamination of the alkyne, using the molecule's own amino group or an external amine, is another promising avenue, potentially leading to the synthesis of valuable enamines under palladium catalysis. researchgate.net

A summary of potential functionalization reactions is presented in Table 1.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Alkyne | [3+2] Cycloaddition | Organic Azides (R-N₃), Cu(I) or Ru(II) catalysts | 1,2,3-Triazole derivatives |

| Alkyne | [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Bicyclic alkenes |

| Alkyne | Hydrosilylation | Silanes (e.g., (Me₃Si)₃SiH), Lewis acids | Vinylsilanes |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide derivatives |

| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives |

| Both | Intramolecular Cyclization | Base or metal catalyst | Nitrogen-containing heterocycles |

Integration into Flow Chemistry and Automation for Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced by adopting modern technologies like continuous flow chemistry and automated synthesis. These approaches offer improved safety, scalability, and reaction control compared to traditional batch processing. nih.gov

The Sonogashira coupling, a key reaction for synthesizing the parent structure from an iodoaniline precursor and ethyl propiolate, is well-suited for flow chemistry. acs.orgthalesnano.com Performing this reaction in a continuous flow reactor, such as a packed-bed reactor with an immobilized palladium catalyst, offers several advantages. It allows for precise control of temperature and residence time, minimizes the risk of side reactions, and simplifies catalyst recovery and reuse. researchgate.net The safe handling of potentially hazardous reagents is another major benefit; for instance, the synthesis of precursors like aryl diazonium salts from anilines can be performed safely in flow, with the reactive intermediate being generated and consumed in situ, thus avoiding its accumulation. acs.orgnih.gov

An automated, multi-step flow synthesis could be envisioned for producing a library of this compound derivatives. Such a system could start with various substituted anilines, perform a diazotization and iodination sequence, followed by a continuous flow Sonogashira coupling with ethyl propiolate. Subsequent modules could introduce further functionalization, such as the aforementioned cycloadditions or amine modifications, all within an integrated and automated platform. This would dramatically accelerate the discovery of new derivatives with desirable properties.

Table 2 compares the features of batch versus flow synthesis for key reactions relevant to this compound.

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Accumulation of reactive/hazardous intermediates (e.g., diazonium salts, azides). Risk of thermal runaway in exothermic reactions. | Small reaction volumes minimize risk. Reactive intermediates are generated and used in situ. Superior heat transfer prevents thermal runaways. nih.gov |

| Scalability | Often difficult and non-linear; requires re-optimization of conditions. | Scalable by running the system for longer periods ("scaling out"). nih.gov |

| Process Control | Difficult to maintain homogeneity and precise temperature control. | Precise control over temperature, pressure, and residence time. thalesnano.com |

| Catalyst Handling | Homogeneous catalysts require difficult downstream separation. | Immobilized catalysts in packed-bed reactors allow for easy separation and reuse. acs.orgresearchgate.net |

| Reproducibility | Can vary between batches due to mixing and heat transfer inconsistencies. | Highly reproducible due to consistent reaction conditions. |

Computational Design of Derivatives with Specific Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. escholarship.org This in silico approach can guide experimental efforts by identifying promising candidates and avoiding un-productive synthetic routes. Future research should leverage computational methods to design derivatives of this compound with tailored reactivity.

By systematically modifying the structure—for example, by adding electron-donating or electron-withdrawing groups to the phenyl ring—researchers can calculate how these changes affect key electronic properties. DFT calculations can predict parameters such as the electron density at the alkyne carbons, the HOMO-LUMO energy gap, and atomic charges. acs.orgnih.gov These parameters are directly related to the molecule's reactivity. For instance, a lower LUMO energy would suggest enhanced susceptibility of the alkyne to nucleophilic attack, making it a better substrate for reactions like Michael additions.

Furthermore, computational modeling can be used to investigate the reaction mechanisms of potential transformations. escholarship.org By calculating the transition state energies for different reaction pathways (e.g., regioselectivity in a cycloaddition), researchers can predict the most likely product. chemrxiv.org This is particularly valuable for complex reactions where multiple isomers could be formed. This predictive power allows for the rational design of derivatives optimized for specific applications, such as monomers for polymerization, precursors for targeted drug scaffolds, or components for organic electronic materials. nih.govresearchgate.net

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should focus on developing synthetic protocols that are more sustainable, less hazardous, and more efficient.

Key areas for improvement include the choice of solvents, catalysts, and reagents. The Sonogashira coupling, for example, traditionally uses palladium catalysts, copper co-catalysts, and amine bases in organic solvents. wikipedia.org Greener alternatives are being actively developed, such as performing the reaction in water, using recoverable heterogeneous catalysts, or employing copper-free conditions to prevent toxic metal contamination. tandfonline.comacs.org Mechanochemical methods, which use mechanical force (ball-milling) to drive reactions, often solvent-free, represent another promising green approach for C-C coupling reactions. mdpi.com

The synthesis of the aniline (B41778) precursor also offers opportunities for green innovation. Traditional methods for reducing nitroarenes to anilines often involve harsh conditions or heavy metal catalysts. Chemoenzymatic methods, using nitroreductase enzymes, can achieve this transformation under mild, aqueous conditions with high chemoselectivity. nih.govacs.org Electrochemical synthesis is another emerging green alternative that can reduce the reliance on chemical reducing agents. chemistryworld.com The synthesis of ethyl propiolate itself can be made greener; a patented method describes its synthesis from propargyl alcohol and ethanol (B145695) under mild conditions, avoiding the strong acids typically used in esterification. google.com

Table 3 summarizes some green chemistry strategies applicable to the synthesis of this compound.

| Synthetic Step | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Aniline Synthesis | Reduction of nitroarene with metal catalysts (e.g., Sn, Fe) in strong acid. | Chemoenzymatic reduction using nitroreductase. acs.org | Mild, aqueous conditions; high selectivity; avoids heavy metals. |

| Ethyl Propiolate Synthesis | Esterification of propiolic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄). chemicalbook.com | Oxidative coupling of propargyl alcohol and ethanol. google.com | Avoids strong, corrosive acids. |

| Sonogashira Coupling | Pd/Cu catalyst system in organic solvents (e.g., DMF, THF). wikipedia.org | Use of water as a solvent; copper-free systems; heterogeneous/recyclable catalysts. tandfonline.com | Reduces use of toxic solvents and metals; simplifies purification. |

| Overall Process | Batch processing with multiple workups and purifications. | Integrated continuous flow synthesis. acs.org | Improved energy efficiency, reduced waste, enhanced safety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.